trans-1,3-Diaminoindan

Übersicht

Beschreibung

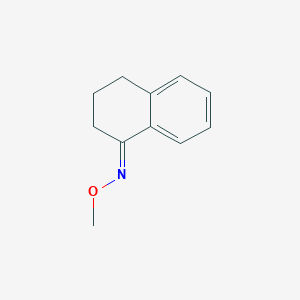

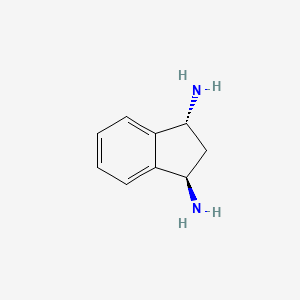

Trans-1,3-Diaminoindan is a chemical compound with a molecular formula of C9H12N2 . It is related to trans-1,3-diaminocyclohexane . More detailed information about its structure can be found in various chemical databases .

Synthesis Analysis

The synthesis of compounds similar to this compound, such as cis and trans-1,3-disubstituted-tetrahydro-β-carbolines, has been achieved using water as the solvent . The process involves a crystallization-induced asymmetric transformation . Another method involves the chemoenzymatic synthesis of enantiopure 1,3-difunctionalized indane derivatives . The corresponding cis and trans N-protected amino alcohols were successfully resolved by acetylation using lipase B .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using quantum chemical computations under DFT (Density Functional Theory) - B3LYP . The structure includes a total of 24 bonds, 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 five-membered ring .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Applications in Organic Chemistry:

- Enantiomerically Pure cis- and trans-1,2-Diaminoindanes Synthesis: This research demonstrates the preparation of isomers of cis- and trans-1,2-diaminoindanes, highlighting their significance in organic synthesis. The study's focus on lipase-catalyzed selective transesterification underlines the importance of these compounds in stereochemical applications (Bit et al., 1998).

Biophysical and Pharmaceutical Research:

- DNA Interactions and Antitumor Potential of Platinum Compounds: The interactions between transplatin, a trans-diamminedichloridoplatinum(II) analogue, and DNA are explored for their potential in anticancer treatment. The study's focus on DNA intrastrand cross-links of transplatin and its analogs in tumor cell lines provides insights into the pharmacological applications of trans-diamine compounds (Kašpárková et al., 2008).

Chemical Derivatives and Analytical Chemistry:

- Gas Chromatography Analysis of Diaminocyclohexanes: The study focuses on derivatizing cis and trans isomers of diaminocyclohexanes for gas chromatographic analysis, demonstrating the utility of trans-1,3-Diaminoindan derivatives in analytical chemistry (Lynn & Alley, 1987).

Safety and Hazards

Eigenschaften

IUPAC Name |

(1R,3R)-2,3-dihydro-1H-indene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9H,5,10-11H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTXLGPSIXHRDP-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2[C@@H]1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-chloro-4-methyl-2-propoxyphenyl)sulfonylpiperazin-1-yl]ethanol](/img/no-structure.png)

![4-[(4-chloro-3-ethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1171325.png)

![3-Methyl-6-(piperazin-1-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1171337.png)

![5,5-Dimethyl-4,5,6,7-tetrahydro-4,6-methanobenzo[c]isoxazole](/img/structure/B1171341.png)